(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide
Description
The compound (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide is a propenamide derivative characterized by:
- E-configuration of the α,β-unsaturated amide moiety, influencing electronic conjugation and reactivity.
- A thiophen-3-yl group at the β-position, contributing to aromatic stacking and hydrophobic interactions.
Properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-17(12-20-19(22)8-3-14-9-11-24-13-14)15-4-6-16(7-5-15)18-2-1-10-23-18/h1-11,13,17,21H,12H2,(H,20,22)/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVWIDTOGBONB-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide can be achieved through a series of organic reactions. One common method involves the aldol condensation of furan-2-carbaldehyde with acetone to form the furanic enone intermediate . This intermediate can then undergo further reactions, such as hydroarylation, to introduce the thiophene ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts like triflic acid or aluminum chloride to facilitate the hydroarylation process . Additionally, large-scale synthesis would require careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the double bonds in the enone structure, leading to saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the enone structure can produce a saturated amide derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s furan and thiophene rings are known for their antimicrobial properties . This makes it a potential candidate for developing new antibiotics or antifungal agents.
Medicine
The presence of both furan and thiophene rings, which are common in many pharmaceuticals, indicates that it could be used to develop new therapeutic agents with enhanced efficacy and reduced side effects .
Industry
Industrially, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these high-tech applications .
Mechanism of Action
The mechanism of action of (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs can be categorized based on substituent variations, heterocyclic motifs, and functional group modifications. Below is a detailed comparison:
Furan-Containing Enamide Derivatives
Example 1: (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
- Key Differences: Replaces the hydroxyethyl group with a cyano group, enhancing electron-withdrawing effects. Substitutes the thiophen-3-yl group with a thiazol-2-yl moiety, altering π-π stacking interactions.
- Implications: The cyano group may reduce solubility compared to the polar hydroxyethyl group in the target compound. The thiazole ring could improve metabolic stability due to reduced oxidative susceptibility compared to thiophene.
Example 2: (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide
Thiophene-Containing Enamide Derivatives
Example 3: (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
- Key Differences :
- Replaces the thiophen-3-yl group with a chloro-fluorophenyl substituent, increasing lipophilicity.
- Lacks the hydroxyethyl group, reducing polarity.
- Implications :
- Chloro-fluoro substitution may enhance blood-brain barrier penetration but reduce aqueous solubility.
Data Table: Structural and Functional Comparison
Research Findings and Methodological Insights
- NMR Analysis: Comparative NMR studies (e.g., ) highlight that substituent-induced chemical shift changes (e.g., hydroxyethyl vs. cyano) are critical for structural elucidation .
- Synthetic Routes : Amide coupling agents like T3P® and DIPEA () are widely used for enamide synthesis, suggesting compatibility with the target compound’s preparation .
- Lumping Strategies: Compounds with similar backbones (e.g., furan/thiophene hybrids) may be grouped for streamlined reaction modeling, as noted in .
Biological Activity
The compound (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide, often referred to in the literature as a furan and thiophene derivative, has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a furan ring, a phenyl group, and a thiophene moiety. This unique combination contributes to its biological activity. The IUPAC name is as follows:
The compound primarily acts as an agonist at the mu-opioid receptors, which are known to play a significant role in pain modulation. Upon binding to these receptors, the compound inhibits the adenylate cyclase-cAMP pathway, leading to analgesic effects. This mechanism is similar to that of other opioid derivatives, suggesting potential applications in pain management.
Antimicrobial Activity
Recent studies have indicated that furan and thiophene derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The specific antimicrobial activity of this compound remains under investigation but suggests promising potential based on structural analogs .
Tyrosinase Inhibition
Research has highlighted that certain derivatives related to this compound can inhibit tyrosinase, an enzyme critical for melanin production. For example, compounds derived from furan and thiophene structures demonstrated significant inhibition with IC50 values as low as 0.0433 µM for monophenolase activity . This suggests that this compound may also possess similar inhibitory effects.
Study on Analgesic Properties
A study conducted on various furan derivatives demonstrated that modifications in the structure could enhance analgesic effects. The findings indicated that compounds with specific substitutions at the phenyl or thiophene rings exhibited improved efficacy in pain relief models compared to standard analgesics.
Evaluation of Antioxidant Activity
Another investigation focused on the antioxidant properties of related compounds showed that certain structural modifications could significantly increase radical scavenging activity. This aligns with findings from other studies where similar derivatives were tested against oxidative stress markers .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing (2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Condensation : React furan-2-carbaldehyde with a hydroxyethyl-thiophene derivative under basic conditions (e.g., KOH/EtOH) at 60–80°C.
Amidation : Introduce acryloyl chloride in anhydrous THF under nitrogen to prevent oxidation .
Key factors:
- Solvent polarity : DMF improves yield in polar protic environments.
- Catalysts : Triethylamine enhances reaction efficiency .
Q. Which characterization techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Confirm E-configuration of the α,β-unsaturated amide (δ 6.8–7.5 ppm, J = 15–16 Hz for trans coupling) .
- 13C NMR : Identify carbonyl (C=O, δ 165–170 ppm) and heterocyclic carbons .
- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks .
Q. How can researchers distinguish between structural isomers during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers (e.g., hydroxyethyl moiety) .
- 2D NMR (COSY, NOESY) : Detect spatial proximity of thiophene and furan substituents .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The α,β-unsaturated amide may form covalent bonds with cysteine residues .
- Enzyme Assays : Measure IC50 values against COX-2 or MMP-9, comparing with control inhibitors .
- SAR Studies : Modify the thiophene-3-yl group to assess impact on potency .
Q. How should researchers address contradictory data in reported synthesis yields (e.g., 40% vs. 75%)?
- Methodological Answer :
- Controlled Replication : Systematically vary:
- Catalysts : Compare Pd(OAc)₂ vs. CuI in Heck coupling .
- Solvent : Polar aprotic solvents (DMF) vs. non-polar (toluene) .
- DoE (Design of Experiments) : Use ANOVA to identify significant variables (e.g., temperature, pH) .
Q. What computational strategies predict the compound’s stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Assess hydrolysis susceptibility of the amide bond (B3LYP/6-31G*) .
- MD Simulations : Model degradation in simulated gastric fluid (pH 2.0) over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
